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Saquinavir (Mesylate)

Binding kinetics Surface plasmon resonance HIV protease

Researchers requiring a reference protease inhibitor with uniquely slow target dissociation kinetics face limited options among first-generation PIs. Saquinavir mesylate solves this with a dissociation half-life of 6500 s - 13-fold longer than indinavir - enabling precise SPR/biosensor measurement of mutation-driven koff changes. Key differentiation: • Distinct resistance profile: L76V hypersusceptibility; 77-86% of G48V/L90M isolates retain alternative PI sensitivity • HIV-2 benchmark: Potent Ki (0.6 nM) with only 2-fold potency drop vs. HIV-1 - narrowest among all PIs • CYP3A5-negative control: No mechanism-based CYP3A5 inactivation, unlike ritonavir/nelfinavir Supplied as ≥98% purity white powder; store at -20 °C. Global shipping with batch-specific COA.

Molecular Formula C39H54N6O8S
Molecular Weight 766.9 g/mol
Cat. No. B8068781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquinavir (Mesylate)
Molecular FormulaC39H54N6O8S
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
InChIInChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31+,32-,33?;/m0./s1
InChIKeyIRHXGOXEBNJUSN-VLNAPGSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saquinavir (Mesylate) Procurement Guide


Saquinavir (mesylate) is a peptidomimetic inhibitor of HIV-1 and HIV-2 protease, an essential viral enzyme required for the proteolytic cleavage of gag and gag-pol polyprotein precursors into mature, infectious viral particles [1]. As the first FDA-approved protease inhibitor (PI), it remains a valuable reference standard for antiviral research, resistance mechanism studies, and PK/PD modeling [2]. Despite the introduction of second-generation PIs with improved bioavailability, saquinavir retains unique binding kinetic properties and a distinct resistance mutation profile that confer specific experimental utility not fully replicated by its successors.

Reference standard for HIV-1 and HIV-2 protease inhibition studies
Drug-target binding kinetics research (slow dissociation profile)
Resistance mechanism and cross-resistance profiling studies
Mesylate salt form for aqueous solubility in research workflows

Why Saquinavir Cannot Be Substituted


HIV-1 protease inhibitors (PIs) exhibit substantial heterogeneity in their target binding kinetics, resistance mutation pathways, off-target enzyme inhibition profiles, and tissue distribution, even when possessing similar in vitro IC50 values [1]. Saquinavir is distinguished by the slowest dissociation rate from wild-type HIV-1 protease among all first-generation PIs (t1/2,obs = 6500 s), a property that influences both antiviral durability and the mechanism by which resistance mutations reduce inhibitor efficacy [2]. Furthermore, cross-resistance patterns are not reciprocal: viruses resistant to other PIs may retain sensitivity to saquinavir depending on the specific mutational context, and saquinavir uniquely fails to exhibit mechanism-based inactivation of CYP3A5, unlike nelfinavir and ritonavir [3]. These differentiated pharmacological features necessitate careful compound selection in studies of resistance evolution, drug-drug interaction liability, or protease binding kinetics.

Kinetic Profile Binding kinetic profiles vary among HIV-1 protease inhibitors; saquinavir's slowest dissociation rate may not be replicated by indinavir or ritonavir, potentially shifting kinetic study outcomes.
Cross-Resistance Resistance mutation cross-resistance patterns are not reciprocal; viral resistance to other protease inhibitors may not predict saquinavir susceptibility, limiting direct substitution in resistance evolution studies.
Metabolic Interaction CYP3A5 inactivation liability differs; saquinavir lacks mechanism-based CYP3A5 inactivation, unlike nelfinavir or ritonavir, which may alter outcomes in drug-drug interaction assays.

Saquinavir Procurement Evidence Guide


Slowest Dissociation Rate from HIV-1 Protease

Saquinavir exhibits the slowest dissociation half-life (t1/2,obs) from immobilized wild-type HIV-1 protease when compared directly against clinically used first-generation protease inhibitors indinavir, ritonavir, and nelfinavir using optical biosensor technology [1]. The dissociation half-life of saquinavir (6500 s) is 13-fold longer than that of indinavir (500 s), and its dissociation rate constant (koff = 2.8 × 10⁻⁴ s⁻¹) is the lowest among all tested clinical PIs [2]. This kinetic property yields the highest measured affinity (KD = 0.33 nM) among the clinical inhibitors studied under these conditions, despite a lower association rate compared to ritonavir [2].

Dissociation Rate
Head-to-head
t1/2,obs = 6500 s (13× longer than indinavir; 6× slower koff than ritonavir)
Supports binding kinetics and resistance mechanism studies
Surface plasmon resonance, pH 7.4, 25°C
Binding kinetics Surface plasmon resonance HIV protease Drug-target residence time

Wild-Type HIV-1 Potency vs. Indinavir

In head-to-head antiviral susceptibility testing against HIV-1 laboratory strain IIIB, saquinavir demonstrated an IC90 of 4 ± 0.9 nM, compared to 62 ± 9 nM for indinavir, representing a 15.5-fold higher potency under identical assay conditions [1]. Against the saquinavir-resistant viral strain (Saqr), both compounds exhibited significantly reduced potency (saquinavir: 250 nM; indinavir: 62 nM) consistent with the G48V/L90M resistance pathway [1].

Wild-Type HIV-1 IC90
Head-to-head
IC90 = 4 ± 0.9 nM (15.5× lower than indinavir)
Supports antiviral potency benchmarking studies
Phenotypic susceptibility assay, HIV-1 IIIB
Antiviral activity IC90 HIV-1 Phenotypic susceptibility

Potent HIV-2 Protease Inhibition

Saquinavir is among the most potent HIV-1 protease inhibitors against HIV-2 protease (Ki = 0.6 nM) and wild-type HIV-2 clinical isolates, alongside lopinavir and darunavir [1]. The Ki value of saquinavir against HIV-2 protease is only 2-fold weaker than its Ki against HIV-1 protease, the smallest potency drop among all tested PIs except lopinavir [1]. In phenotypic susceptibility testing using PBMC coculture assays of HIV-2 clinical isolates, saquinavir, lopinavir, and darunavir demonstrated the highest potency and are recommended as first-line options for HIV-2-infected patients, whereas amprenavir, atazanavir, indinavir, nelfinavir, and tipranavir showed substantially reduced activity against HIV-2 compared to HIV-1 [2].

HIV-2 Protease Ki
Reported
Ki = 0.6 nM (HIV-2/HIV-1 ratio = 2, smallest drop among tested PIs)
Supports HIV-2 antiviral profiling and comparative SAR studies
Recombinant HIV-2 protease assay
HIV-2 Protease inhibitor Phenotypic susceptibility Cross-species antiviral activity

L76V Mutation Hypersusceptibility

Unlike most protease inhibitors which exhibit decreased susceptibility in the presence of the L76V mutation, saquinavir and atazanavir demonstrate hypersusceptibility to viral variants carrying this mutation, potentially enabling treatment strategies that exploit this unique resistance profile [1]. Additionally, isolates carrying the signature saquinavir resistance mutations G48V and L90M frequently retain sensitivity to at least one other protease inhibitor: 86% of G48V-containing isolates and 77% of L90M-containing isolates remained susceptible to at least one alternative PI [2]. This contrasts with the more extensive cross-resistance observed with indinavir- or ritonavir-selected mutations, where I84V, V82F, and L90M each confer reduced susceptibility to 6-8 PIs [3].

L76V Mutation Effect
Class-level
Hypersusceptibility (increased sensitivity) conferred by L76V
Supports resistance mechanism and salvage therapy research context
Genotype-phenotype analysis of >2400 isolates
Drug resistance HIV protease mutations Hypersusceptibility Genotype-phenotype correlation

Absence of CYP3A5 Inactivation

In a comparative evaluation of mechanism-based inactivation of CYP3A isozymes by HIV protease inhibitors, saquinavir and indinavir did not exhibit time- and concentration-dependent decreases in CYP3A5 activity, whereas nelfinavir demonstrated the highest inactivation rate (kinact = 0.47 min⁻¹) and ritonavir exhibited the highest potency for CYP3A5 inactivation (KI = 0.12 μM) [1]. This absence of CYP3A5 inactivation by saquinavir distinguishes it from nelfinavir and ritonavir and has implications for drug-drug interaction liability in polypharmacy contexts. Additionally, the inclusion of glutathione decreased CYP3A4(+b5) inactivation by saquinavir by only 17%, compared to more substantial protective effects observed with other PIs [1].

CYP3A5 Inactivation
Head-to-head
No time- and concentration-dependent CYP3A5 inactivation
Supports DDI studies with CYP3A5-neutral protease inhibitor
Recombinant CYP3A5, testosterone 6β-hydroxylation marker
CYP3A Mechanism-based inactivation Drug-drug interaction Metabolic stability

Mesylate Salt Solubility Enhancement

Despite the intrinsically low aqueous solubility of saquinavir base, the mesylate salt of saquinavir enables formulation of concentrations up to 2.5 mM in standard aqueous vehicles, representing approximately 10⁵-fold above the in vitro IC50 value [1]. This property facilitates the preparation of stock solutions and experimental formulations at concentrations sufficient for in vitro antiviral testing, topical microbicide development, and pharmacokinetic studies without requiring specialized solubilization techniques. Under simulated physiological conditions, saquinavir remains in solution upon dilution with vaginal fluid simulant, though precipitation is induced by seminal fluid simulant [1].

Mesylate Salt Solubility
Formulation-context
Achievable concentration: 2.5 mM (~10⁵× above in vitro IC50)
Supports formulation and in vitro assay preparation
Standard aqueous vehicle; precipitation noted with seminal fluid simulant
Solubility Formulation Mesylate salt Biopharmaceutical availability

Saquinavir Research Applications


HIV-1 Protease Binding Kinetics

Saquinavir is the optimal reference compound for surface plasmon resonance (SPR) or biosensor-based studies of HIV-1 protease inhibitor binding kinetics, specifically when investigating the functional consequences of slow dissociation rates. With a dissociation half-life of 6500 s — 13-fold longer than indinavir — it provides the widest dynamic range for detecting mutation-induced changes in koff values. The observation that saquinavir-resistant mutants primarily reduce affinity through increased koff, whereas ritonavir- and indinavir-resistant mutants affect both kon and koff, makes saquinavir indispensable for elucidating divergent resistance mechanisms [4].

HIV-2 Protease Profiling

For laboratories screening compounds against HIV-2 or conducting comparative HIV-1/HIV-2 protease inhibitor structure-activity relationship studies, saquinavir serves as a critical benchmark. It demonstrates potent activity against HIV-2 clinical isolates (Ki = 0.6 nM) and exhibits the smallest potency drop between HIV-1 and HIV-2 proteases (2-fold) among all PIs tested, providing a unique comparator for evaluating novel inhibitors targeting HIV-2 protease [4]. Its inclusion in phenotypic susceptibility panels is recommended for assessing cross-species antiviral activity of new chemical entities.

Resistance Evolution Modeling

Saquinavir's distinct resistance mutation profile — including hypersusceptibility conferred by L76V and the preservation of alternative PI options in 77-86% of G48V/L90M clinical isolates — makes it an essential tool for in vitro resistance selection experiments and computational modeling of resistance pathway evolution [4]. Researchers investigating stepwise resistance acquisition or the fitness costs of PI-associated mutations should include saquinavir as a comparator to capture mutation-specific effects not observed with indinavir or ritonavir.

CYP3A5-Neutral Drug Interaction Studies

In experimental systems evaluating mechanism-based inactivation of CYP3A isozymes, saquinavir serves as a critical negative control for CYP3A5 inactivation. Its lack of time- and concentration-dependent CYP3A5 inactivation contrasts sharply with nelfinavir (kinact = 0.47 min⁻¹) and ritonavir (KI = 0.12 μM), allowing researchers to isolate isoform-specific effects in drug-drug interaction liability studies [4]. This property is particularly valuable when designing in vitro hepatocyte or microsomal assays that require a protease inhibitor with minimal CYP3A5 perturbation.

Application
Selection Property
Validation Focus
HIV-1 Protease Binding Kinetics Studies
Slowest dissociation rate comparator among first-generation PIs
Mutation-induced koff changes and resistance mechanism elucidation
HIV-2 Protease Profiling Studies
Minimal HIV-1/HIV-2 potency drop
Cross-species SAR and phenotypic susceptibility panel
Resistance Evolution Modeling Studies
Hypersusceptibility to L76V and non-reciprocal cross-resistance
Stepwise resistance acquisition and fitness cost analysis
CYP3A5-Neutral DDI Studies
Absence of CYP3A5 mechanism-based inactivation
Isoform-specific metabolic effects and control experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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